molecular formula C18H19N3O2 B055055 CGS 20625 CAS No. 111205-55-1

CGS 20625

Numéro de catalogue B055055
Numéro CAS: 111205-55-1
Poids moléculaire: 309.4 g/mol
Clé InChI: UBLXQFIFWUEVGJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Introduction The inquiry seems to reference a specific compound; however, none of the studies directly discuss "Unii-K9Q4R9S81O". Instead, I will focus on related scientific research that may align with the type of details typically associated with a compound's introduction, such as synthesis and characterization, as seen in the study of dioxouranium complexes by Khoshnavazi, Kaviani, and Zonoz (2009). These complexes are synthesized through reactions with divalent metal ions and characterized using various analytical methods (Khoshnavazi, Kaviani, & Zonoz, 2009).

Synthesis Analysis The synthesis of complex compounds, including those containing uranium or similar elements, involves reactions between specific ligands and metal ions. For example, the synthesis of dioxouranium complexes involves reacting unusual ligands with divalent metal ions in specific ratios, leading to well-defined structures (Khoshnavazi, Kaviani, & Zonoz, 2009).

Molecular Structure Analysis The molecular structure of compounds, such as the dioxouranium complexes, is determined through techniques like single crystal structure analysis, showing how metal groups and uranium atoms are coordinated within the compound. The coordination geometry and symmetry of the atoms within these complexes are key aspects of their structural analysis (Khoshnavazi, Kaviani, & Zonoz, 2009).

Chemical Reactions and Properties Chemical reactions involving these compounds depend on their reactive sites and the nature of their ligands. The properties, such as reactivity and stability, can be inferred from the compound's structure and the types of bonds present. For example, the coordination between uranium atoms and ligands in dioxouranium complexes significantly impacts their chemical behavior and reactions (Khoshnavazi, Kaviani, & Zonoz, 2009).

Physical Properties Analysis Physical properties, such as melting points, solubility, and magnetic properties, are determined through experimental methods. For instance, the molecular magnets discussed by Coronado et al. (2001) exhibit specific physical properties like soft ferromagnetism and ordering temperatures, which are crucial for understanding the physical characteristics of similar compounds (Coronado, Galán‐Mascarós, Gómez‐García, & Martínez-Agudo, 2001).

Chemical Properties Analysis The chemical properties, such as oxidation states, reactivity towards other compounds, and photochemical behavior, can be derived from the compound's structure and electronic configuration. For instance, the chemical properties of uranium complexes are significantly influenced by the oxidation state of uranium and its coordination environment (Khoshnavazi, Kaviani, & Zonoz, 2009).

Applications De Recherche Scientifique

Médicament anxiolytique

CGS-20625 est un médicament anxiolytique utilisé dans la recherche scientifique . Il a des effets similaires aux médicaments benzodiazépiniques, mais sa structure est différente et il est donc classé comme un anxiolytique non benzodiazépinique .

Effets anticonvulsivants

Ce composé produit des effets anticonvulsivants . Cela signifie qu'il peut être utilisé dans le traitement des crises.

Pas d'effets sédatifs

Contrairement à de nombreux médicaments anxiolytiques, CGS-20625 n'a pas d'effets sédatifs, même à des doses élevées . Cela en fait un candidat potentiel pour le traitement de l'anxiété sans l'effet secondaire courant de la sédation.

Pas d'effets relaxants musculaires significatifs

CGS-20625 n'a pas d'effets relaxants musculaires significatifs . C'est un autre avantage par rapport à certains autres médicaments anxiolytiques, qui peuvent provoquer une relaxation musculaire et potentiellement conduire à une dépendance physique.

Modulateur allostérique positif aux récepteurs GABA A

CGS-20625 est un modulateur allostérique positif à plusieurs types de récepteurs GABA A . Cela signifie qu'il renforce l'effet du GABA, un neurotransmetteur, à ces récepteurs, ce qui peut aider à réduire l'anxiété.

Puissance à la sous-unité γ1

En raison de sa partie alicyclique, la puissance à la sous-unité γ1, contenant des types de récepteurs, est plus prononcée pour CGS-20625 par rapport aux benzodiazépines . Les sous-unités γ1 sont exprimées à des niveaux plus élevés dans l'amygdale centrale .

Actif par voie orale chez l'homme

CGS-20625 est actif par voie orale chez l'homme, mais avec une biodisponibilité relativement faible . Cela signifie qu'il peut être pris par voie orale, mais une grande partie du médicament n'est pas absorbée par l'organisme.

Outil de recherche

CGS-20625 est utilisé comme outil de recherche dans des études portant sur les récepteurs GABA (A) <path d="M708.9602478 379.17766339h-128.70369303V19.87985413H928.82905731v273.49534774c0 300.30861766-117.97838477 455.82557904-348.57250254 477.27619404v-134.06634641c85.80246151-26.81326991 134.0663464-96.52776979 134.06634641-214.50615457l-5.36265338-42.90123155z m-450.46292567 0H124.43097571V19.87985413h348.57250098v273.49534774c0 300.30861766-117.9

Mécanisme D'action

Target of Action

CGS 20625, also known as Unii-K9Q4R9S81O, is a potent, selective, and orally active partial agonist for the central benzodiazepine receptor . This receptor is the primary target of this compound and plays a crucial role in mediating the effects of the compound.

Mode of Action

This compound interacts with the central benzodiazepine receptor by inhibiting the binding of [3H]-flunitrazepam to these receptors . It acts as a positive allosteric modulator at several GABA A receptor types . Due to its alicyclic moiety potency at γ1 subunit, the potency of this compound at receptor types containing this subunit is more pronounced compared to benzodiazepines .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the GABAergic system . By modulating the GABA A receptors, this compound enhances the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the brain. This modulation leads to downstream effects such as anxiolytic and anticonvulsant effects .

Pharmacokinetics

This compound exhibits oral bioavailability of 41% . It is absorbed slowly and exhibits delayed absorption in both dogs and humans . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties significantly impact its bioavailability and overall pharmacological effects .

Result of Action

The molecular and cellular effects of this compound’s action are primarily anxiolytic and anticonvulsant effects . It produces these effects without causing significant sedative effects or muscle relaxant effects, even at high doses . This makes this compound a valuable compound for research into treatments for conditions like anxiety and seizures .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, physiological factors in the gastrointestinal tract or greater first-pass metabolism in humans may account for species differences in the pharmacokinetics of this compound

Safety and Hazards

The safety and hazards associated with Unii-K9Q4R9S81O are not specified in the available resources. It’s important to handle all chemical compounds with appropriate safety measures, including the use of personal protective equipment and adherence to safe laboratory practices .

Analyse Biochimique

Biochemical Properties

CGS 20625 plays a significant role in biochemical reactions. It acts as a positive allosteric modulator at several GABA A receptors types . Due to its alicyclic moiety potency at γ1 subunit, the potency of this compound at receptor types containing this subunit is more pronounced compared to benzodiazepines . This interaction with GABA A receptors is crucial for its anxiolytic and anticonvulsant effects .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating the activity of GABA A receptors, which are pivotal in maintaining the balance of excitation and inhibition in the central nervous system . This modulation can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to central benzodiazepine receptors, where it acts as a positive allosteric modulator . It inhibits [3H]-flunitrazepam binding to these receptors with an IC50 of 1.3 nM . This binding interaction leads to changes in gene expression and can result in enzyme inhibition or activation .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound exhibits slow, delayed absorption when given orally . Over time, the effects of this compound may change due to factors such as the product’s stability and degradation

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At certain thresholds, it can exhibit potent anxiolytic and anticonvulsant effects . High doses could potentially lead to toxic or adverse effects .

Metabolic Pathways

It is likely to interact with various enzymes or cofactors due to its role as a modulator of GABA A receptors

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters or binding proteins . The compound’s localization or accumulation can be influenced by these interactions .

Subcellular Localization

It is possible that specific targeting signals or post-translational modifications direct it to specific compartments or organelles .

Propriétés

IUPAC Name

4-(4-methoxyphenyl)-3,4,8-triazatricyclo[7.5.0.02,6]tetradeca-1,6,8-trien-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c1-23-13-9-7-12(8-10-13)21-18(22)15-11-19-16-6-4-2-3-5-14(16)17(15)20-21/h7-11,20H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBLXQFIFWUEVGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=CN=C4CCCCCC4=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30912046
Record name 2-(4-Methoxyphenyl)-1,6,7,8,9,10-hexahydrocyclohepta[b]pyrazolo[3,4-d]pyridin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30912046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

111205-55-1
Record name Cgs 20625
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111205551
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-Methoxyphenyl)-1,6,7,8,9,10-hexahydrocyclohepta[b]pyrazolo[3,4-d]pyridin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30912046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CGS-20625
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K9Q4R9S81O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Unii-K9Q4R9S81O
Reactant of Route 2
Unii-K9Q4R9S81O
Reactant of Route 3
Unii-K9Q4R9S81O
Reactant of Route 4
Unii-K9Q4R9S81O
Reactant of Route 5
Unii-K9Q4R9S81O
Reactant of Route 6
Unii-K9Q4R9S81O

Q & A

Q1: What is the structure-activity relationship (SAR) of CGS 20625? How do modifications to its structure impact its activity, potency, and selectivity?

A1: While the provided research doesn't delve into specific SAR studies on this compound, it highlights the compound's unique structure compared to other benzodiazepine receptor ligands. Its pyrazolopyridine core differs significantly from classical benzodiazepines and likely contributes to its distinct pharmacological profile. Further research exploring modifications to this core structure and its substituents would be valuable in elucidating the SAR and potentially identifying analogs with enhanced therapeutic properties.

Q2: What is known about the absorption of this compound?

A4: Research suggests that this compound faces challenges in terms of oral absorption due to its low solubility. [] This characteristic necessitates further investigation into strategies for enhancing its bioavailability, such as formulation optimization or the exploration of alternative delivery routes.

Q3: Are there any specific GABAA receptor subtypes that this compound preferentially binds to?

A5: this compound exhibits a unique pharmacological profile in its interaction with GABAA receptors containing the γ1 subunit. [, , ] While it enhances GABA-induced currents in α1β2γ1 receptors, its potency and efficacy are lower compared to α1β2γ2S receptors. [] Interestingly, the effects of this compound on α1β2γ1 receptors are insensitive to blockade by flumazenil, a benzodiazepine antagonist, further highlighting its distinct mode of action compared to classical benzodiazepines. [] This selectivity for GABAA receptors containing the γ1 subunit makes this compound an intriguing target for further research, especially considering the restricted expression pattern of these receptors in the brain, potentially leading to more targeted therapeutic interventions.

Q4: What analytical techniques are used to study this compound?

A6: High-performance liquid chromatography (HPLC) is a key analytical technique used for the determination of this compound levels in human plasma. [] This method allows for the sensitive and specific quantification of the drug, contributing to a better understanding of its pharmacokinetic properties.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.